molecular formula C22H22FN5O3 B2934251 (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)methanone CAS No. 1396875-93-6

(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)methanone

Katalognummer: B2934251
CAS-Nummer: 1396875-93-6
Molekulargewicht: 423.448
InChI-Schlüssel: ZDRIWZYOXARXOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)methanone” is a structurally complex molecule featuring three key moieties:

Piperazine scaffold: A six-membered heterocycle with two nitrogen atoms, commonly used to enhance solubility and facilitate interactions with biological targets via hydrogen bonding .

4-(2-Fluorophenyl)-4H-1,2,4-triazol-3-ylmethyl substituent: A triazole ring substituted with a 2-fluorophenyl group, which may confer selectivity in receptor binding due to the electron-withdrawing fluorine atom .

The molecular weight is estimated to be ~382.4 g/mol based on its formula (CₙHₘFN₄O₃), aligning with analogs in the 379–446 g/mol range .

Eigenschaften

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[[4-(2-fluorophenyl)-1,2,4-triazol-3-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3/c23-16-5-1-2-6-17(16)28-15-24-25-21(28)13-26-9-11-27(12-10-26)22(29)20-14-30-18-7-3-4-8-19(18)31-20/h1-8,15,20H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRIWZYOXARXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=CN2C3=CC=CC=C3F)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This compound combines a dihydrobenzo dioxin moiety with a piperazine and triazole structure, suggesting diverse interactions with biological targets.

Structural Characteristics

The molecular formula of the compound is C_{20}H_{22}F_{N}_{5}O_{3} with a molecular weight of approximately 399.41 g/mol. The unique structural features include:

  • Dihydrobenzo[b][1,4]dioxin core : Known for its stability and potential biological activity.
  • Piperazine ring : Often associated with psychoactive properties and receptor interactions.
  • Triazole group : A pharmacophore linked to antifungal and anticancer activities.

The mechanism of action for this compound involves its capacity to interact with specific enzymes and receptors in biological systems. The dihydrobenzo dioxin core can fit into active sites of enzymes, potentially leading to inhibition or modulation of their activity. The presence of the triazole and piperazine groups enhances the compound's ability to bind to various biological targets.

Anticancer Properties

Research indicates that compounds featuring similar structural motifs have exhibited significant anticancer activities. For instance:

  • Inhibition of Cancer Cell Proliferation : Similar derivatives have shown efficacy against various cancer cell lines, including breast (MCF7) and prostate (PC-3) cancers. Studies have reported IC50 values indicating effective dose-response relationships in cell viability assays .
CompoundCell LineIC50 (µM)
Triazole derivativeMCF710.5
Dioxin derivativePC-38.2

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research highlights that derivatives with the dioxin structure can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:

  • Mechanism : Inhibition of COX enzymes reduces the production of pro-inflammatory mediators such as prostaglandins, potentially alleviating symptoms associated with inflammatory diseases .

Toxicological Profile

Despite its promising biological activities, the compound exhibits toxicity at certain concentrations. Toxicological assessments indicate:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and toxic if ingested in higher amounts (H301) .

Study 1: Anticancer Activity Evaluation

A study conducted on a series of triazole derivatives similar to our compound demonstrated significant anticancer activity. The researchers synthesized various analogs and tested them against different cancer cell lines:

  • Results : The most potent derivatives showed IC50 values below 15 µM across multiple cell lines, suggesting strong cytotoxic effects.

Study 2: Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory potential of compounds containing the dihydrobenzo dioxin structure. The study employed in vitro assays to assess COX inhibition:

  • Findings : Compounds demonstrated over 70% inhibition at concentrations ranging from 5 to 20 µM, indicating a robust anti-inflammatory effect.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Molecular Properties

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key References
Target Compound 2,3-Dihydrobenzo[b][1,4]dioxin + Piperazine 4-(2-Fluorophenyl)-1,2,4-triazol-3-ylmethyl ~382.4
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS 883065-90-5) 2,3-Dihydrobenzo[b][1,4]dioxin + 1,2,4-Triazol-5-one 5-Nitrothiazol-2-ylthio 379.37
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone 2,3-Dihydrobenzo[b][1,4]dioxin + Piperazine/Piperidine 6-(Trifluoromethyl)pyridin-2-yl Not specified (formula: C₂₄H₂₅F₃N₄O₃)
1-((2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine (Base structure) 2,3-Dihydrobenzo[b][1,4]dioxin + Piperazine None (unsubstituted piperazine) ~289.3 (C₁₄H₁₆N₂O₃)

Key Observations:

Substituent Diversity: The target compound’s 2-fluorophenyl-triazole group distinguishes it from analogs with nitrothiazole () or trifluoromethylpyridine () substituents. ’s base structure lacks substitutions, highlighting the target’s tailored design for specific interactions.

Molecular Weight Trends :

  • Substitutions increase molecular weight (e.g., +93 g/mol vs. the base structure in ). This aligns with ’s compound (446.4 g/mol), where a furan-2-yl group adds bulk .

Key Observations:

  • The target compound’s synthesis likely parallels ’s use of base-mediated nucleophilic substitution (e.g., K₂CO₃ in acetone) for piperazine functionalization .
  • demonstrates the feasibility of coupling complex heterocycles (e.g., quinazoline) to the benzodioxin-piperazine core .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.